1-[(4-Cyanophenyl)methyl]pyridin-1-ium
Description
1-[(4-Cyanophenyl)methyl]pyridin-1-ium is a pyridinium-based ionic compound characterized by a pyridinium core substituted with a 4-cyanophenylmethyl group.
Properties
IUPAC Name |
4-(pyridin-1-ium-1-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h1-9H,11H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNKAYZUENRQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653471 | |
| Record name | 1-[(4-Cyanophenyl)methyl]pyridin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46441-10-5 | |
| Record name | 1-[(4-Cyanophenyl)methyl]pyridinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=46441-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Cyanophenyl)methyl]pyridin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Electronic Comparison with Analogous Compounds
Pyridinium derivatives are widely studied for their tunable electronic properties, which depend on substituent groups. Below is a comparative analysis of structurally related compounds:
Substituent Effects
- 1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide (): The -NO₂ group, another EWG, likely confers similar electronic effects but may increase melting points due to stronger intermolecular interactions (e.g., dipole-dipole) .
- Halogen Substituents :
Counterion Influence
- Tetrafluoroborate (BF₄⁻) counterions () enhance ionic liquid stability and low melting points, whereas bromide (Br⁻) () may reduce solubility in non-polar solvents .
Physicochemical Properties
Key properties of selected pyridinium derivatives are summarized below:
Notes: Melting points for nitro- or bromo-substituted analogs () range from 268–287°C, suggesting that the cyano analog may exhibit similar thermal stability .
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